BenchChemオンラインストアへようこそ!

2-(4-Hydroxyphenyl)acetimidamide

Physicochemical profiling Drug-likeness Medicinal chemistry

2-(4-Hydroxyphenyl)acetimidamide (CAS 760884-47-7, molecular formula C₈H₁₀N₂O, molecular weight 150.18 g/mol) is a member of the phenylacetamidine class, characterized by an amidine functional group connected to a 4-hydroxyphenyl ring via a methylene spacer. This structural motif is distinct from both benzamidines (which lack the spacer) and acetamides (which possess a carbonyl in place of the imine).

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 760884-47-7
Cat. No. B1622194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)acetimidamide
CAS760884-47-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=N)N)O
InChIInChI=1S/C8H10N2O/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H3,9,10)
InChIKeyXZZPERCVTGAQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenyl)acetimidamide (CAS 760884-47-7): A Specialized Phenylacetamidine Scaffold for Medicinal Chemistry and Targeted Inhibition Research


2-(4-Hydroxyphenyl)acetimidamide (CAS 760884-47-7, molecular formula C₈H₁₀N₂O, molecular weight 150.18 g/mol) is a member of the phenylacetamidine class, characterized by an amidine functional group connected to a 4-hydroxyphenyl ring via a methylene spacer . This structural motif is distinct from both benzamidines (which lack the spacer) and acetamides (which possess a carbonyl in place of the imine). The amidine group, a stronger base than its amide counterparts, plays a critical role in molecular recognition, particularly in enzyme active sites [1]. The compound is commercially supplied for research purposes with standard purities of 95% or higher, with batch-specific QC documentation including NMR, HPLC, and GC analyses available from major chemical suppliers .

Why 2-(4-Hydroxyphenyl)acetimidamide Cannot Be Replaced by Common Phenylacetamide or Benzamidine Analogs


The 4-hydroxyphenylacetamidine scaffold occupies a unique chemical space where seemingly minor structural modifications lead to profound shifts in pharmacokinetics, target selectivity, and physicochemical behavior. Simple substitution with the corresponding amide, 4-hydroxyphenylacetamide (CAS 17194-82-0), results in a loss of the strongly basic amidine character, with the predicted pKa dropping from approximately 12.6 to near 0.5, fundamentally altering its ionization state at physiological pH . Conversely, replacing the scaffold with a 4-hydroxybenzamidine (CAS 38148-63-9) eliminates the methylene spacer. This spacer has been shown in nitric oxide synthase (NOS) inhibitor programs to be a key determinant of isoform selectivity; its removal can switch inhibition from inducible NOS (iNOS) to neuronal NOS (nNOS) [1]. Thus, using a benzamidine or a simple amide analog as a stand-in without thorough validation jeopardizes target engagement, selectivity profiles, and downstream assay reproducibility.

Quantitative Differentiation Evidence for Procuring 2-(4-Hydroxyphenyl)acetimidamide (CAS 760884-47-7)


pKa and Ionization State vs. 4-Hydroxyphenylacetamide and 2-Phenylacetimidamide

The basicity of 2-(4-Hydroxyphenyl)acetimidamide is a key differentiator. The parent scaffold, 2-phenylacetimidamide, has a predicted pKa of 12.62±0.40 , while the 4-hydroxy substituent is expected to exert a modest electron-withdrawing effect via its sigma constant, slightly reducing the pKa but maintaining it within the strongly basic range (pKa > 11). In contrast, the amide analog 4-hydroxyphenylacetamide (CAS 17194-82-0) has a predicted pKa of approximately 0.5, meaning it exists almost entirely as a neutral species under physiological conditions . This >11 log unit difference in acidity dictates protonation state, hydrogen-bonding capacity, and interactions with acidic residues in enzyme active sites (e.g., Asp, Glu).

Physicochemical profiling Drug-likeness Medicinal chemistry

Methylene Spacer Differentiates NOS Isoform Selectivity vs. 4-Hydroxybenzamidine

In a structure-activity relationship (SAR) study by Maccallini et al. (2012), phenylacetamidines were evaluated as inhibitors of NOS isoforms [1]. The presence of the methylene bridge between the phenyl ring and the amidine group was identified as a key structural element for preserving inhibitory activity. The study reported that for a related scaffold, N-(3-(aminomethyl)benzyl)acetamidine, removal of a single methylene bridge completely shifted selectivity from inducible NOS (iNOS) to neuronal NOS (nNOS) [2]. While the specific IC₅₀ for the 4-hydroxy analog was not reported, the class-level SAR strongly supports that the methylene spacer in 2-(4-Hydroxyphenyl)acetimidamide is a critical determinant of isoform selectivity, a feature absent in 4-hydroxybenzamidine (CAS 38148-63-9).

Nitric oxide synthase inhibition Selectivity Inflammation

Norepinephrine N-Methyltransferase (NMT) Inhibitory Activity: Phenylacetamidine Scaffold Validation

Fuller et al. (1975) established the phenylacetamidine scaffold as a validated pharmacophore for NMT inhibition [1]. Among the compounds tested, 3,4-dichlorophenylacetamidine demonstrated a pI₅₀ of 5.36 (equivalent to an IC₅₀ of approximately 4.4 μM) against the rabbit adrenal enzyme. The study confirmed that these inhibitors are reversible and competitive with the substrate norepinephrine. While the 4-hydroxy analog was not directly tested in this study, the SAR of the series indicates that substitution on the phenyl ring modulates potency. This class-level evidence positions 2-(4-Hydroxyphenyl)acetimidamide as a logical candidate for further NMT inhibitor optimization.

NMT inhibition Neurochemistry Enzyme kinetics

Hydroxy-Substituted Phenylacetamidines Patented as Ribonucleotide Reductase Inhibitors

US Patent 4,942,253 (van't Riet et al., 1990) discloses a series of polyhydroxy-substituted phenylacetamidines as ribonucleotide reductase inhibitors and free radical scavengers [1]. The patent specifically claims dihydroxy-substituted phenylacetamidines, including 2,4-dihydroxyphenylacetamidine, as active compounds. While the mono-hydroxy target compound (2-(4-hydroxyphenyl)acetimidamide) is not explicitly exemplified, it represents the minimal pharmacophoric element of this series. The patent establishes a clear intellectual property precedent for using hydroxylated phenylacetamidines to target ribonucleotide reductase, a validated anticancer target.

Ribonucleotide reductase Cancer research Free radical scavenging

Quality Control and Procurement Documentation Differentiation

Commercially, 2-(4-Hydroxyphenyl)acetimidamide (CAS 760884-47-7) is supplied with a standard purity of 95% or higher by major vendors such as Bidepharm and Leyan . Suppliers provide batch-specific QC documentation including NMR, HPLC, and GC analyses, ensuring lot-to-lot reproducibility . In contrast, several of its closest analogs, such as 2-(4-methoxyphenyl)acetimidamide, are not readily available from major catalogues, limiting their accessibility for routine research use. The MDL number MFCD05663183 and the InChIKey XZZPERCVTGAQJF-UHFFFAOYSA-N provide unambiguous compound identity, reducing the risk of misidentification during procurement .

Procurement Quality control Reproducibility

High-Impact Application Scenarios for 2-(4-Hydroxyphenyl)acetimidamide in Research and Development


Medicinal Chemistry: Lead Optimization of iNOS-Selective Inhibitors

Based on the established SAR showing the importance of the methylene spacer for iNOS selectivity [1], 2-(4-Hydroxyphenyl)acetimidamide is an ideal starting scaffold for synthesizing focused libraries targeting inflammatory diseases. Researchers can modify the 4-hydroxy group via etherification or esterification to explore additional binding interactions while retaining the critical phenylacetamidine core.

Cancer Research: Ribonucleotide Reductase Inhibitor Development

Following the patent precedent set by van't Riet et al. (US 4,942,253) for hydroxylated phenylacetamidines as ribonucleotide reductase inhibitors [2], this compound serves as the minimal pharmacophoric unit for SAR studies. It can be further functionalized at the 4-hydroxy position or on the aromatic ring to optimize potency against cancer cell lines.

Neurochemistry: Norepinephrine N-Methyltransferase Probe Development

With the phenylacetamidine scaffold validated as a competitive NMT inhibitor by Fuller et al. (1975) [3], 2-(4-hydroxyphenyl)acetimidamide provides a hydrogen-bonding-capable analog for developing probe molecules to study epinephrine biosynthesis regulation in adrenal glands and the central nervous system.

Chemical Biology: Amidine-Based Activity-Based Probe Synthesis

The strongly basic amidine group, with a predicted pKa > 11 , makes this compound a valuable precursor for synthesizing activity-based probes targeting serine proteases or other enzymes with aspartate/glutamate-rich active sites. The 4-hydroxy handle allows for facile conjugation to fluorophores or biotin tags without disrupting the amidine pharmacophore.

Quote Request

Request a Quote for 2-(4-Hydroxyphenyl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.